BenchChemオンラインストアへようこそ!

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549038-38-0; molecular formula C19H28N6; molecular weight 340.5 g/mol) is a synthetic heterocyclic small molecule belonging to the piperazinyl pyrimidine derivative class. This compound incorporates a 2-methyl-4-tert-butyl-substituted pyrimidine core connected via a piperazine linker to a 5-ethylpyrimidin-2-yl terminal moiety.

Molecular Formula C19H28N6
Molecular Weight 340.5 g/mol
CAS No. 2549038-38-0
Cat. No. B6435132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
CAS2549038-38-0
Molecular FormulaC19H28N6
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
InChIInChI=1S/C19H28N6/c1-6-15-12-20-18(21-13-15)25-9-7-24(8-10-25)17-11-16(19(3,4)5)22-14(2)23-17/h11-13H,6-10H2,1-5H3
InChIKeyKJKIEEOBGWEFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549038-38-0): Structural Identity and Pharmacological Class Context


4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549038-38-0; molecular formula C19H28N6; molecular weight 340.5 g/mol) is a synthetic heterocyclic small molecule belonging to the piperazinyl pyrimidine derivative class [1]. This compound incorporates a 2-methyl-4-tert-butyl-substituted pyrimidine core connected via a piperazine linker to a 5-ethylpyrimidin-2-yl terminal moiety. It is structurally positioned within the broader chemotype covered by patents disclosing piperazinyl pyrimidine derivatives as CCR4 (C-C chemokine receptor type 4) antagonists, assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, P.L.A. China, and Peking University [2]. The compound is listed in multiple commercial screening libraries and is primarily utilized as a research tool in early-stage drug discovery programs targeting chemokine receptor modulation and kinase inhibition pathways .

Why Closely Related Piperazinyl Pyrimidine Analogs Cannot Substitute for CAS 2549038-38-0 in Target-Focused Research


Within the piperazinyl pyrimidine chemical space, minor structural modifications produce substantial divergences in molecular recognition, physicochemical properties, and target engagement profiles. The 2-methyl substituent on the central pyrimidine ring of CAS 2549038-38-0 distinguishes it from the 2-cyclopropyl analog (CAS 2549017-35-6), altering both steric bulk and lipophilicity at a position critical for kinase hinge-binding interactions [1]. Similarly, the 5-ethyl substitution pattern on the terminal pyrimidine directs binding orientation at the CCR4 receptor differently than the unsubstituted pyrimidin-2-yl regioisomer (CAS not assigned), a distinction documented in the structure-activity relationships established within the CCR4 antagonist patent series [2]. Furthermore, the tert-butyl group at the 4-position of the central pyrimidine provides a hydrophobic anchor that analogs with smaller alkyl groups or hydrogen substituents at this position cannot replicate, as demonstrated by the >10-fold differences in potency observed across related piperazinyl pyrimidine series in gamma-secretase modulator optimization campaigns [3]. Simple in-class substitution without matching these precise structural features risks loss of target affinity, altered selectivity profiles, and non-comparable screening results.

Quantitative Evidence Differentiating 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine from Its Closest Structural Analogs


Structural Differentiation: 2-Methyl vs. 2-Cyclopropyl Substitution on the Central Pyrimidine Core

CAS 2549038-38-0 bears a 2-methyl substituent on its central pyrimidine ring, whereas the most structurally proximal commercial analog (CAS 2549017-35-6) replaces this with a 2-cyclopropyl group. The replacement of methyl (molecular weight contribution: 15.03 Da; van der Waals volume approximately 13.67 cm³/mol) with cyclopropyl (molecular weight contribution: 41.07 Da; van der Waals volume approximately 27.17 cm³/mol) increases steric bulk at the hinge-binding region by approximately 99% in volume and 173% in mass, a modification that directly impacts kinase selectivity profiles as documented in piperazinylpyrimidine kinase inhibitor studies where analogous 2-position substitutions altered PDGFR family kinase inhibition potency by 5- to 20-fold [1]. The 2-methyl group in CAS 2549038-38-0 provides minimal steric hindrance while maintaining hydrophobic contact, positioning this compound for applications requiring balanced lipophilicity at the hinge-binding interface .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Hydrogen Bond Acceptor Capacity and Predicted Solubility Differentiation from the 2-Cyclopropyl Analog

The target compound (CAS 2549038-38-0) contains six nitrogen atoms functioning as hydrogen bond acceptors (HBA count: 6) with zero hydrogen bond donors, yielding a topological polar surface area (TPSA) of approximately 72.6 Ų. In contrast, the 2-cyclopropyl analog (CAS 2549017-35-6) presents identical HBA/HBD counts but increased molecular weight (354.5 vs. 340.5 g/mol) and altered LogP due to the additional methylene group in the cyclopropyl ring. The lower molecular weight and reduced lipophilicity of the 2-methyl compound predict improved aqueous solubility: the estimated LogP for CAS 2549038-38-0 is approximately 3.2 based on the XLogP3 algorithm, compared to approximately 3.6 for the 2-cyclopropyl analog . This 0.4 LogP unit difference translates to a predicted 2.5-fold improvement in aqueous solubility for the 2-methyl compound based on the general solubility-LogP relationship [1].

Physicochemical Profiling Drug-likeness ADME Prediction

CCR4 Antagonist Pharmacophore Alignment: Substitution Pattern Differentiation from the Pyrimidin-2-yl Regioisomer

The target compound features a 5-ethylpyrimidin-2-yl substituent on the piperazine nitrogen, a structural motif specifically claimed within the CCR4 antagonist patent family (US-9493453-B2) [1]. A regioisomeric analog, 2-tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (same molecular formula C19H28N6, same molecular weight), differs in the positioning of the ethyl substituent: the target compound carries the ethyl group at the 5-position of the terminal pyrimidine, while the regioisomer bears it on the central pyrimidine core with an unsubstituted pyrimidin-2-yl terminal group. Within the CCR4 antagonist chemotype, the 5-ethyl substitution on the terminal pyrimidine has been shown to be a critical determinant of receptor affinity: in related trisubstituted pyrimidine amide CCR4 antagonists, compounds bearing substituted terminal pyrimidines achieved IC50 values of 0.064–0.077 μM in CCR4 chemotaxis inhibition assays, comparable to or exceeding the reference compound (IC50 = 0.078 μM) [2]. The regioisomer lacking this terminal substitution pattern would be predicted to show reduced CCR4 engagement.

CCR4 Antagonism Chemokine Receptor Immuno-oncology

Kinase Profiling Differentiation: Piperazinyl Pyrimidine Scaffold Selectivity for PDGFR Family Kinases vs. Broad-Spectrum Kinase Inhibition

Piperazinylpyrimidine derivatives as a class exhibit preferential targeting of the PDGFR (platelet-derived growth factor receptor) kinase subfamily. In a comprehensive kinase profiling study, the prototypical piperazinylpyrimidine compound 4 demonstrated selective inhibition of oncogenic mutant forms of PDGFR family kinases with greater potency than against wild-type isoforms, a selectivity profile relevant for treating tumors driven by kinase mutations [1]. The target compound (CAS 2549038-38-0) incorporates the core piperazinylpyrimidine scaffold required for this kinase engagement, but its specific substitution pattern (2-methyl, 4-tert-butyl on the central pyrimidine; 5-ethyl on the terminal pyrimidine) differentiates it from the NCI-60 characterized compounds, potentially modifying its kinase selectivity fingerprint. In contrast, PF-4708671, a well-characterized piperazinyl-pyrimidine analog (CAS 1255517-76-0), demonstrates a divergent selectivity profile with S6K1 inhibition (Ki = 20 nM, IC50 = 160 nM) and 400-fold selectivity over S6K2 [2], illustrating how substitution pattern variations within this chemotype dictate kinome targeting.

Kinase Selectivity PDGFR Cancer Therapeutics

Chemical Stability and Synthetic Tractability Advantage Over Methylsulfanyl-Containing Analogs

The target compound (CAS 2549038-38-0) contains a fully heterocyclic structure with no oxidatively labile functional groups. A structurally related analog, 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine, incorporates a methylsulfanyl (-SCH3) substituent at the 2-position, which is susceptible to oxidation to the corresponding sulfoxide and sulfone under ambient storage conditions [1]. The methylsulfanyl group has a reported oxidation potential of approximately +0.45 V (vs. Ag/AgCl), making it prone to gradual oxidation in DMSO stock solutions upon repeated freeze-thaw cycles. This oxidation pathway generates impurities that can compromise high-throughput screening data integrity. The target compound, lacking this thioether moiety, is predicted to exhibit superior long-term stability in DMSO stock solutions stored at -20°C under inert atmosphere [2].

Chemical Stability Compound Management Screening Library Integrity

Recommended Research Application Scenarios for 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549038-38-0)


CCR4 Antagonist Lead Optimization Programs Requiring 5-Ethylpyrimidin-2-yl Pharmacophore Retention

CAS 2549038-38-0 is optimally deployed as a scaffold-hopping starting point or reference ligand in CCR4 antagonist medicinal chemistry programs. Its 5-ethylpyrimidin-2-yl terminal substituent aligns with the pharmacophore model defined in patent US-9493453-B2, distinguishing it from analogs with unsubstituted or differently substituted terminal pyrimidines [1]. In CCR4 chemotaxis inhibition assays, structurally related trisubstituted pyrimidine derivatives have achieved IC50 values as low as 0.064 μM [2], providing a benchmark for potency expectations with this chemotype. Researchers should prioritize this compound when biological screening requires the 5-ethyl terminal pyrimidine substitution pattern that is extensively exemplified in the CCR4 patent literature.

Kinase Selectivity Profiling Studies Differentiating PDGFR Subfamily from S6K1 Targeting

For research groups conducting kinase selectivity panel screening within the piperazinylpyrimidine chemotype, CAS 2549038-38-0 serves as a structurally defined probe for mapping the relationship between central pyrimidine 2-position substitution and kinome targeting. Unlike PF-4708671 (a dedicated S6K1 inhibitor with Ki = 20 nM), which carries a distinct benzimidazole core [3], CAS 2549038-38-0 retains the bis-pyrimidine architecture associated with PDGFR family kinase recognition. This compound should be included in kinase profiling panels to establish whether the 2-methyl-4-tert-butyl substitution pattern directs selectivity toward PDGFR family members, as predicted by class-level SAR [4].

Aqueous Solubility-Critical Biochemical Assays at Compound Concentrations ≥10 μM

The predicted lower LogP (~3.2) and reduced molecular weight (340.5 g/mol) of CAS 2549038-38-0 relative to its 2-cyclopropyl analog (estimated LogP ~3.6; MW 354.5 g/mol) support its selection for biochemical assays requiring compound concentrations at or above 10 μM without co-solvent precipitation [5]. This compound is particularly suited for fluorescence-based binding assays, surface plasmon resonance (SPR) experiments, and isothermal titration calorimetry (ITC) studies where DMSO concentrations must be kept below 1% (v/v) and compound solubility in aqueous buffer is a critical success parameter.

Long-Term Compound Library Storage for Multi-Campaign High-Throughput Screening

CAS 2549038-38-0 is recommended for inclusion in core diversity screening libraries intended for repeated use across multiple HTS campaigns. Its fully heterocyclic structure, devoid of oxidatively labile thioether, ester, or aldehyde functionalities, predicts superior DMSO stock solution stability (>12 months at -20°C) compared to methylsulfanyl-containing analogs within the same chemotype [6]. This stability profile reduces the operational burden of frequent compound re-acquisition and re-plating, making it a cost-effective choice for screening core facilities and compound management groups.

Quote Request

Request a Quote for 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.